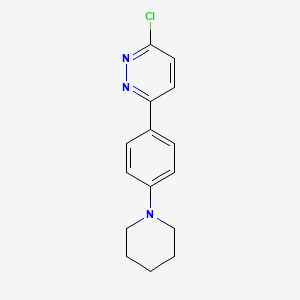![molecular formula C13H9NO4S B1415333 Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate CAS No. 2197056-81-6](/img/structure/B1415333.png)
Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate
Overview
Description
“Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate” is a chemical compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring with atoms of nitrogen and oxygen . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are often used as intermediates for the synthesis of new chemical entities .
Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These interactions make the derivatives exhibit potential application in various fieldsScientific Research Applications
Oxidation and Synthesis Processes
- Methyl groups in similar compounds have been oxidized, leading to the formation of carboxylic acids and formyl derivatives. Such processes are crucial in the synthesis of various chemical compounds (El’chaninov, Simonov, & Simkin, 1982).
- Arylation of related furan-carboxylic acids, leading to the synthesis of complex heterocycles such as thiadiazole, oxadiazole, and triazolothiadiazole derivatives, demonstrates the compound's utility in creating diverse molecular structures (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Functionalization and Derivative Formation
- The inclusion of thiophene moieties in reactions, as demonstrated in related compounds, allows for the synthesis of long-chain esters with unique properties, potentially useful in pharmacological and industrial applications (Yang, Nandy, Selvakumar, & Fang, 2000).
- Synthesis of methyl thiophen-carboxylates and their transformation into amino triazines showcases the compound's versatility in producing a wide range of derivatives for varied applications (Krinochkin et al., 2021).
Antibacterial Properties
- Derivatives of similar furan-carboxylic acids have been synthesized and evaluated for their antibacterial properties, suggesting potential applications in the development of new antibacterial agents (Iradyan et al., 2014).
Spectrophotometric Applications
- Azo-dyes based on thiophen derivatives, like the compound , have been synthesized and studied for their spectrophotometric properties, indicating applications in analytical research (Barabash, Ostapiuk, Shehedyn, & Ostapiuk, 2020).
Catalytic Applications
- The compound's related structures have been used in C-H bond activation and borylation reactions catalyzed by iron complexes, highlighting potential catalytic applications in organic synthesis (Hatanaka, Ohki, & Tatsumi, 2010).
Mechanism of Action
Target of Action
Compounds containing oxazole and thiophene moieties have been reported to possess a wide range of therapeutic properties . These compounds are known to interact with various biological targets, leading to diverse pharmacological effects .
Mode of Action
It is known that the oxazole and thiophene moieties in the compound can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing oxazole and thiophene moieties have been reported to influence a variety of biochemical pathways, leading to diverse therapeutic effects .
Result of Action
Compounds containing oxazole and thiophene moieties are known to exert a variety of biological effects, which could be attributed to their interactions with various cellular targets .
properties
IUPAC Name |
methyl 3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c1-16-13(15)12-8(4-5-19-12)9-2-3-10(18-9)11-6-14-7-17-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSLDZLKOOYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C3=CN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



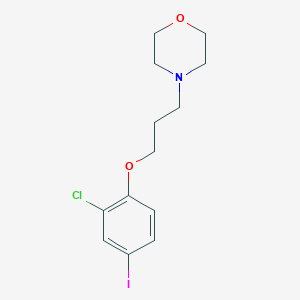
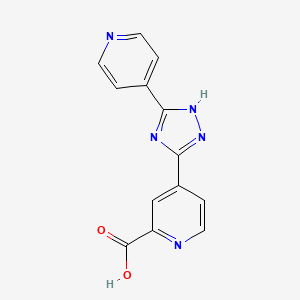
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)
![1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415256.png)
![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)
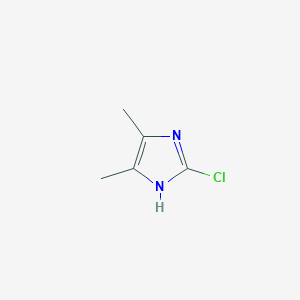
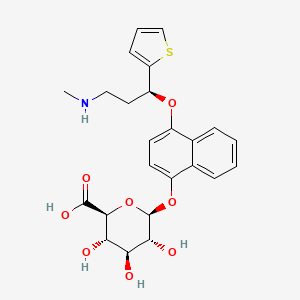
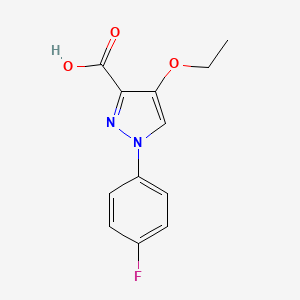
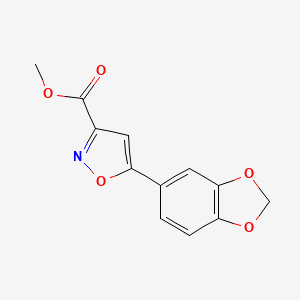
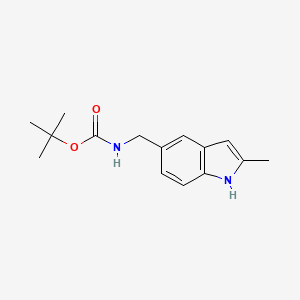
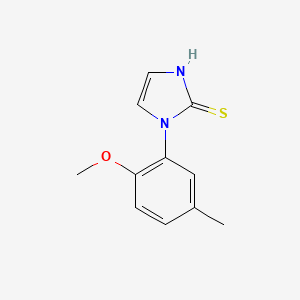
![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)
